molecular formula C20H21N3OS2 B12468015 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-benzylpiperazin-1-yl)ethanone

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-benzylpiperazin-1-yl)ethanone

Cat. No.: B12468015
M. Wt: 383.5 g/mol
InChI Key: PPGYABGPHBJYOB-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-benzylpiperazin-1-yl)ethanone is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a benzyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-benzylpiperazin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Introduction of the Benzyl Group: The benzyl group can be added via alkylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions could target the carbonyl group or the benzothiazole ring.

    Substitution: The piperazine ring and benzyl group provide sites for various substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents.

Medicine

In medicinal chemistry, such compounds could be explored for their potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.

Industry

Industrially, the compound might find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action for 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-benzylpiperazin-1-yl)ethanone would depend on its specific biological target. Generally, such compounds might interact with proteins or nucleic acids, modulating their function through binding interactions. The benzothiazole ring could be involved in π-π stacking interactions, while the piperazine ring might engage in hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-methylpiperazin-1-yl)ethanone
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone

Uniqueness

The uniqueness of 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-benzylpiperazin-1-yl)ethanone lies in its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to its analogs.

Properties

Molecular Formula

C20H21N3OS2

Molecular Weight

383.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-benzylpiperazin-1-yl)ethanone

InChI

InChI=1S/C20H21N3OS2/c24-19(15-25-20-21-17-8-4-5-9-18(17)26-20)23-12-10-22(11-13-23)14-16-6-2-1-3-7-16/h1-9H,10-15H2

InChI Key

PPGYABGPHBJYOB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4S3

Origin of Product

United States

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